5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

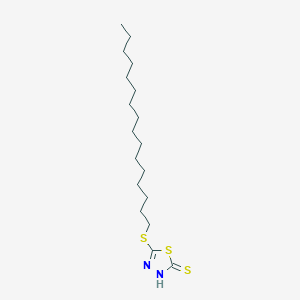

5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione: is a sulfur-containing heterocyclic compound It features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione typically involves the reaction of hexadecylthiol with a suitable thiadiazole precursor.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Cyclization of Thiosemicarbazones

A common approach involves the reaction of thiosemicarbazones with aldehydes or ketones in the presence of acidic or basic catalysts. For example:

-

Reaction : Thiosemicarbazone + aldehyde/ketone → 1,3,4-thiadiazole derivatives.

-

Conditions : Refluxing in ethanol or dioxane with triethylamine (TEA) as a base .

Substitution at the 5-Position

The hexadecylsulfanyl group is introduced via nucleophilic substitution or coupling reactions :

-

Mechanism : The thione group at position 2 undergoes nucleophilic attack by hexadecylthiol or its derivatives, replacing a leaving group (e.g., halogen).

-

Conditions : Typically performed in polar aprotic solvents (e.g., DMF) with catalytic bases like TEA .

Cyclization

The formation of the thiadiazole ring involves a three-step mechanism :

-

Nucleophilic attack : The nitrogen atom of the thiosemicarbazone attacks the carbonyl carbon of the aldehyde/ketone.

-

Dehydration : Elimination of water forms an imine intermediate.

-

Cyclization and aromatization : Intramolecular attack by sulfur, followed by deprotonation and aromatic stabilization .

Substitution

The substitution at the 5-position likely follows an SN2 mechanism :

-

Leaving group departure : A halogen or other leaving group is displaced.

-

Nucleophilic attack : Hexadecylthiolate ion replaces the leaving group, forming the C–S bond .

Antimicrobial Activity

Long-chain alkylsulfanyl derivatives (e.g., hexadecyl) enhance lipophilicity , increasing membrane permeability and antimicrobial efficacy . For example:

-

Gram-positive bacteria : Effective against Staphylococcus epidermidis and Bacillus spp.

-

Fungi : Active against Candida spp.

Anticancer Potential

Thiadiazole derivatives with alkylsulfanyl groups show in vitro cytotoxicity against human cancer cell lines (e.g., HepG-2, A-549) . The hexadecyl chain may improve drug delivery via enhanced cellular uptake.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties .

The compound is being investigated for its potential antimicrobial and antifungal properties. Research indicates that the thiadiazole ring's structure contributes significantly to its biological activity. Studies have shown that compounds with similar structures exhibit significant antimicrobial effects against various pathogens .

Medicinal Applications

This compound is being explored for its potential use in drug development. Its ability to interact with biological targets makes it a promising candidate for developing new antimicrobial agents. For instance, derivatives of thiadiazoles have demonstrated cytotoxicity against cancer cell lines such as HCT116 (human colon cancer) and MCF-7 (breast cancer) .

Case Study: Anticancer Activity

A study evaluated several derivatives of thiadiazoles for their anticancer activity against various cell lines. Compounds showed IC50 values ranging from 0.28 to 10 μg/mL against human cancer cell lines, indicating significant potential for therapeutic applications .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | HCT116 | 3.29 |

| Compound B | MCF-7 | 0.28 |

| Compound C | H460 | 10 |

Industrial Applications

In the industrial sector, this compound is utilized in formulating specialty chemicals and materials due to its unique properties. It is suitable for applications in coatings, adhesives, and lubricants where enhanced performance characteristics are required .

Mecanismo De Acción

The mechanism of action of 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione involves its interaction with biological molecules, particularly proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and contributes to its antimicrobial properties .

Comparación Con Compuestos Similares

- 5-(Pentadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione

- 5-(Octadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione

- 5-(Dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione

Uniqueness: 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione is unique due to the length of its hexadecyl chain, which imparts distinct physical and chemical properties. This longer alkyl chain can influence the compound’s solubility, melting point, and interaction with biological membranes, making it particularly useful in specific applications .

Actividad Biológica

5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is recognized for its significant pharmacological potential due to the presence of the thiadiazole ring and its unique electronic properties. These compounds exhibit a range of biological activities including:

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles possess notable antimicrobial properties. Specifically:

- Minimum Inhibitory Concentration (MIC) studies have shown that various thiadiazole compounds exhibit strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

- The presence of the hexadecylsulfanyl group in this compound may enhance its lipophilicity and membrane permeability, potentially increasing its efficacy against microbial strains.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively documented:

- Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the range of 0.28−10.0mug/mL against human colon (HCT116) and lung (H460) cancer cell lines .

- Structure–activity relationship (SAR) studies suggest that modifications at the C-5 position significantly influence cytotoxicity and selectivity towards cancer cells .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazoles are also noteworthy:

- Thiadiazole derivatives have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation. For example, certain compounds have shown significant activity in reducing inflammation markers in experimental models .

Table: Summary of Biological Activities of Thiadiazole Derivatives

| Activity Type | Example Compounds | Target Organisms/Cell Lines | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | Various thiadiazoles | S. aureus, E. coli | MIC: 0.78 - 3.125 μg/mL |

| Anticancer | Cinnamic acid derivatives | HCT116, H460 | IC50: 0.28 - 10 μg/mL |

| Anti-inflammatory | Selected thiadiazoles | Inflammatory pathways | Not specified |

The mechanisms through which this compound exerts its biological effects may involve:

Propiedades

IUPAC Name |

5-hexadecylsulfanyl-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2S3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-20-19-17(21)23-18/h2-16H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEUZNRQQCFRHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCSC1=NNC(=S)S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.